The table below consolidates the key identifying information for Methyl 3,4-dimethoxycinnamate from the search results.
| Property | Value |
|---|---|
| CAS Number | 5396-64-5 [1] [2] |
| Molecular Formula | C12H14O4 [1] [3] [2] |
| Molecular Weight | 222.24 g/mol [1] [3] [2] |
| IUPAC Name | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] |
| Common Synonyms | This compound; 3,4-O-Dimethylcaffeic acid methyl ester [1] [4] [2] |
Specific thermal properties like melting point, boiling point, and flash point are listed as "N/A" (Not Available) in the major chemical databases consulted [2]. The available data is primarily focused on its biological activities and structural characteristics:
For researchers needing to obtain this data, the diagram below outlines a potential experimental workflow.
Experimental workflow for determining the thermal properties of a compound using TGA and DSC.
The table below summarizes the core identifying information and basic physical properties for Methyl 3,4-dimethoxycinnamate (CAS No. 5396-64-5).
| Property | Value / Description |
|---|---|
| CAS Number | 5396-64-5 [1] [2] [3] |
| Molecular Formula | C12H14O4 [1] [2] [3] |
| Molecular Weight | 222.24 g/mol [1] [2] [3] |
| IUPAC Name | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] [3] |
| Boiling Point | 339.3 °C (estimated) [4] |
| Flash Point | 149.3 °C (estimated) [4] |
| logP (o/w) | 2.00 (estimated) [4] |
The following table consolidates the available information on the compound's solubility and handling conditions.
| Aspect | Information |
|---|---|
| Water Solubility | 653.4 mg/L at 25 °C (estimated) [4] |
| Storage Condition | 2-8°C [1] [2] |
| Hazard Codes | Xi (Irritant) [1] [2] |
This compound is identified in chemical databases with the following research applications [1] [2]:
The diagram below outlines this basic biological activity and potential research workflow based on the available information.
The table below summarizes the key identifying information and properties of Methyl 3,4-dimethoxycinnamate.
| Property Category | Details |
|---|---|
| Systematic Name | (2E)-3-(3,4-Dimethoxyphenyl)-2-propenoic acid methyl ester [1] [2] |
| Other Names | Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate; 3,4-Dimethoxycinnamic acid methyl ester [1] [3] |
| CAS Registry Number | 5396-64-5 [1] [2] [3] |
| Molecular Formula | C12H14O4 [4] [1] [3] |
| Average Mass | 222.24 g/mol [1] [3] |
| Classification | Phenylpropanoid ester [5] |
| Reported Bioactivity | Inhibitor of global DNA methylation in Hep3B cells; inhibitor of uredospore germination [3] |
| Physical Form | Likely a solid at room temperature (based on "store at room temperature" instructions from suppliers) [6] [3] |
For researchers needing to identify or verify this compound, the following table lists the nuclear magnetic resonance (NMR) chemical shifts assigned by the Biological Magnetic Resonance Data Bank (BMRB entry bmse010231) [4].
| Atom ID | Author Nomenclature | 13C Chemical Shift (ppm) | Atom ID | Author Nomenclature | 1H Chemical Shift (ppm) |
|---|---|---|---|---|---|
| C12 | G | 166.92 | H27 | A | 7.63 |
| C10 | 4 | 151.02 | H26 | 6 | 7.09 |
| C11 | 3 | 149.00 | H30 | 2 | 7.04 |
| C7 | A | 144.67 | H28 | 5 | 6.86 |
| C9 | 1 | 126.85 | H29 | B | 6.30 |
| C4 | 6 | 122.81 | H17, H19, H18, H21, H22, H20 | OMe | 3.90 |
| C5 | B | 115.26 | H25, H24, H23 | GOMe | 3.79 |
| C6 | 5 | 111.51 | |||
| C8 | 2 | 110.49 | |||
| C1 | 4OMe | 55.59 | |||
| C2 | 3OMe | 55.52 | |||
| C3 | GOMe | 51.20 |
While a direct natural source is not listed in the results, the following context can guide your research:
The table below summarizes the key identified properties of this compound:
| Property | Details |
|---|---|
| CAS Number | 5396-64-5 [1] [2] [3] |
| IUPAC Name | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [2] [3] |
| Molecular Formula | C₁₂H₁₄O₄ [1] [4] [2] |
| Molecular Weight | 222.24 g/mol [1] [4] |
| Synonyms | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate; trans-3,4-Dimethoxycinnamic acid methyl ester; Ferulic methyl ester [1] [2] |
| Biological Activity | Inhibitor of uredospore germination; inhibits global DNA methylation in Hep3B cells [1] |
| Physical State | Solid [5] (based on a closely related compound) |
While a direct biosynthesis pathway was not found, the search results point to several relevant research contexts that can guide your investigation.
Given the above context, you can hypothesize a biosynthesis pathway. The following diagram outlines a logical, multi-step route based on the compound's structure and its relationship to known biochemical pathways.
This proposed pathway suggests a route starting from the amino acid phenylalanine, common in plant phenylpropanoid metabolism. The key stages involve:
Currently, detailed enzymatic mechanisms and gene-level regulatory information for this compound biosynthesis are not available in the public domain. To advance your research, I suggest:
DNA methylation is an epigenetic process involving the addition of a methyl group to the 5-carbon of cytosine in CpG dinucleotides, forming 5-methylcytosine (5-mC). This process is catalyzed by DNA methyltransferases (DNMTs) and typically leads to gene silencing [1] [2].
Key Enzymes and DNMT Inhibitor Mechanisms The table below summarizes the core DNMTs and the mechanisms by which different classes of inhibitors target them.
| Category | Key Components | Function | Inhibitor Types & Examples | Inhibitor Mechanism of Action |
|---|
| Writers | DNMT1, DNMT3A, DNMT3B, UHRF1 [3] [4] [2] | DNMT1: Maintains methylation patterns during DNA replication. DNMT3A/B: Perform de novo methylation. UHRF1: Recognizes hemi-methylated DNA and recruits DNMT1. [3] [4] | Nucleoside Analogs (e.g., Decitabine, Azacitidine) [5] [6] [1] | Incorporated into DNA during replication; form covalent complexes with DNMTs, leading to their degradation and subsequent passive DNA demethylation [6] [1]. | | | | | Non-Nucleoside Inhibitors (e.g., RG108) [7] [5] | Directly block the active site of DNMTs without being incorporated into DNA, inhibiting enzyme activity [5]. | | Erasers | TET1, TET2, TET3 [8] [2] | Catalyze the oxidation of 5-mC to 5-hydroxymethylcytosine (5-hmC), initiating the active DNA demethylation pathway [8] [2]. | HMT Inhibitors (e.g., Chaetocin) [7] | Although not direct DNMTis, inhibitors like the histone methyltransferase inhibitor Chaetocin have been shown to increase global DNA methylation and reverse epigenetic silencing [7]. |
This mechanistic understanding is supported by structural biology. The crystal structure of human DNMT1 reveals auto-inhibitory conformations that are released upon binding to hemi-methylated DNA and the cofactor S-adenosylmethionine (SAM), allowing catalysis to proceed [1].
To assess the global effects of DNA methylation inhibitors, several well-established methodologies are employed. The workflow below outlines a typical experimental process.
Detailed Experimental Protocols
Inhibiting DNA methylation has profound consequences on cell function, which can be harnessed for therapy.
The following diagram synthesizes the primary mechanisms and consequences of global DNA methylation inhibition.
Global DNA methylation inhibitors function primarily by depleting DNMT enzymes, leading to widespread DNA demethylation. The consequences are pleiotropic, including the reactivation of silenced tumor suppressor genes, induction of senescence, and triggering of antiviral immune pathways.
Current research is focused on overcoming the challenges of toxicity and specificity. Key future directions include:
Table 1: Basic Chemical Information for Methyl 3,4-dimethoxycinnamate
| Property | Description |
|---|---|
| CAS Number | 5396-64-5 [1] [2] |
| Molecular Formula | C₁₂H₁₄O₄ [1] [3] [2] |
| Molecular Weight | 222.24 g/mol [1] [3] |
| IUPAC Name | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate [1] [2] |
| Common Synonyms | This compound; 3,4-dimethoxycinnamic acid methyl ester; ferulic methyl ester [1] [2] |
| Storage | Store at 2-8°C [1] |
The synthesis of this compound can be achieved through at least two primary routes: a direct esterification of the parent acid or a two-step process from veratraldehyde. The following diagram outlines these core pathways.
This method involves a one-pot condensation of veratraldehyde with a malonate derivative, which simultaneously forms the cinnamate backbone and the methyl ester. This is a common and efficient approach mentioned in a patent for the synthesis of the related drug Tranilast [4].
Key Reaction Steps:
An academic paper describes a multi-step synthesis where vanillin is used as the starting material [5].
Proper characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for this purpose.
Table 2: NMR Spectroscopic Data for this compound (250 MHz) [3]
| Atom ID | Assignment (Author Nomenclature) | δ (¹³C), ppm | δ (¹H), ppm |
|---|---|---|---|
| C3 | GOMe (Ester -OCH₃) | 51.20 | 3.79 |
| C2, C1 | 3OMe, 4OMe (Aryl -OCH₃) | 55.52, 55.59 | 3.90 |
| C8 | C2 (Aromatic CH) | 110.49 | 7.04 |
| C6 | C5 (Aromatic CH) | 111.51 | 6.86 |
| C5 | Cβ (Alkene CH) | 115.26 | 6.30 |
| C4 | C6 (Aromatic CH) | 122.81 | 7.09 |
| C9 | C1 (Aromatic Quaternary C) | 126.85 | - |
| C7 | Cα (Alkene CH) | 144.67 | 7.63 |
| C11 | C3 (Aromatic Quaternary C) | 149.00 | - |
| C10 | C4 (Aromatic Quaternary C) | 151.02 | - |
| C12 | G (Ester C=O) | 166.92 | - |
This compound is noted in scientific literature for several biological activities, making it a compound of interest in drug discovery.
Table 3: Reported Biological Activities and Research Applications
| Application Area | Reported Activity / Use | Model / Context |
|---|---|---|
| Epigenetic Research | Inhibitor of global DNA methylation [1]. | Hep3B cells (human liver cancer cell line) [1]. |
| Antifungal Research | Inhibitor of uredospore germination [1]. | Not specified in source. |
| Neuroprotective Research | Binds to prion proteins, reducing oligomer formation and increasing cell viability [6]. | SH-SY5Y human neuroblastoma cells [6]. |
| Chemical Synthesis | Key synthetic intermediate [4] [5]. | Used in the synthesis of pharmaceutical compounds like Tranilast and Dopamine Hydrochloride [4] [5]. |
The following protocol is adapted from the general method described in the Tranilast synthesis patent [4].
Disclaimer: This is a generalized procedure. Optimal conditions, including solvent, temperature, and reaction time, should be determined empirically through small-scale testing.
Materials:
Procedure:
The table below summarizes the key identifiers and properties of this compound:
| Property | Description |
|---|---|
| CAS Number | 5396-64-5 [1] |
| IUPAC Name | This compound [1] |
| Synonyms | This compound; 3-(3,4-dimethoxyphenyl)-acrylic acid methyl ester [1] |
| Molecular Formula | C₁₂H₁₄O₄ [1] [2] |
| Molecular Weight | 222.24 g/mol [1] [2] |
| Structure | A cinnamic acid derivative with methoxy substituents at the 3- and 4-positions of the phenyl ring and a methyl ester group [1]. |
| Reported Biological Activity | Inhibitor of uredospore germination; reported to inhibit global DNA methylation in Hep3B cells [1]. |
Since a direct method is unavailable, this protocol is an extrapolation from established methods for structurally similar compounds, such as kinase inhibitors [3] and UV filters [4].
A generic liquid chromatography and mass spectrometry setup can be configured as follows:
The mass spectrometer settings must be optimized using a standard solution of the target analyte.
The preparation method depends heavily on the sample matrix.
For any bioanalytical method, validation following regulatory guidelines (e.g., FDA) is essential. Key parameters to assess are summarized below:
| Validation Parameter | Target Criteria & Description [3] |
|---|---|
| Linearity & Range | A coefficient of determination (r²) ≥ 0.99. Establish over the expected concentration range. |
| Accuracy | Recovery of 85-115% for Quality Control (QC) samples. |
| Precision | Intra- and inter-day precision (Relative Standard Deviation, RSD) ≤ 15%. |
| Limit of Detection (LOD) & Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Selectivity/Specificity | No significant interference from the matrix at the retention time of the analyte. |
| Stability | Evaluate the analyte's stability under various conditions (e.g., benchtop, freeze-thaw cycles). |
I hope this structured overview provides a solid foundation for developing your own detailed HPLC-MS/MS protocol. The lack of a direct method in the literature presents a valuable opportunity for your research to contribute a novel and validated analytical procedure.
Uredospores (also referred to as urediniospores) represent the asexual, repeating spores of rust fungi that are responsible for the rapid dissemination and epidemic spread of these devastating plant pathogens. These spores are uniquely adapted for dispersal by wind over long distances and can rapidly germinate under favorable environmental conditions to initiate new infections. The germination process typically begins when uredospores encounter a film of water on plant surfaces, followed by the emergence of germ tubes that develop appressoria for host penetration. Understanding and inhibiting this critical germination phase provides a strategic approach for managing rust diseases that affect numerous economically important crops worldwide.
The significance of uredospore germination inhibition extends beyond fundamental phytopathology to practical agricultural applications. Rust diseases caused by fungi such as Hemileia vastatrix (coffee rust), Puccinia kuehnii (sugarcane orange rust), and numerous other Puccinia species can lead to catastrophic yield losses, threatening global food security and agricultural economies. The assay protocols described in this document provide standardized methods for evaluating potential antifungal compounds, botanical extracts, and synthetic chemicals for their ability to interfere with the germination process. These assays serve as critical first-line screens in the development of novel fungicides and biopesticides, allowing researchers to rapidly identify promising candidates before progressing to more complex greenhouse and field trials.
When designing uredospore germination inhibition studies, researchers must select appropriate experimental approaches based on their specific research objectives and available resources. The table below summarizes the key characteristics of different assay formats:
Table 1: Comparison of Uredospore Germination Inhibition Assay Approaches
| Assay Type | Key Features | Applications | Advantages | Limitations |
|---|---|---|---|---|
| In Vitro Assays | Direct application of test compounds to spores in controlled environments | Initial screening of antifungal activity | High-throughput capability; Controlled conditions; Minimal resource requirements | Does not account for host-pathogen interactions |
| In Vivo Assays | Application to infected host plants under controlled conditions | Efficacy validation on living tissues | Accounts for host penetration and metabolic processes; More predictive of field performance | Resource-intensive; Lower throughput; Variable environmental factors |
| High-Throughput Screening | Miniaturized formats using multi-well plates | Large compound library screening | Rapid assessment of numerous compounds; Reduced reagent requirements | Specialized equipment needed; May not represent natural germination conditions |
Uredospore sources should be selected based on research objectives and regional agricultural priorities. Important rust pathogens include Hemileia vastatrix (coffee rust), Puccinia kuehnii (sugarcane orange rust), Puccinia graminis (wheat stem rust), and Phakopsora pachyrhizi (soybean rust). Spores can be collected from naturally infected field samples or maintained in controlled laboratory environments. For consistency, researchers should document the origin, collection date, and storage conditions of all uredospore isolates, as these factors can significantly impact germination viability. Prior to assay implementation, baseline germination rates should be established, with most studies requiring minimum 70-80% germination in control groups for reliable results.
The following workflow diagram illustrates the key steps in the in vitro germination inhibition assay:
[ \text{Germination Rate (%)} = \left( \frac{\text{Number of germinated spores}}{\text{Total number of spores observed}} \right) \times 100 ]
[ \text{Inhibition (%)} = \left( 1 - \frac{\text{% Germination in treatment}}{\text{% Germination in control}} \right) \times 100 ]
Recent studies have demonstrated the significant potential of various natural extracts and essential oils in inhibiting uredospore germination across multiple rust pathogen species. The following table summarizes quantitative efficacy data from recent investigations:
Table 2: Efficacy of Natural Products Against Uredospore Germination in Recent Studies
| Source Material | Target Pathogen | Test Concentrations | Key Findings | Reference |
|---|---|---|---|---|
| Azadirachta indica (neem) ethanolic extract | Hemileia vastatrix (coffee rust) | 1000, 3000, 5000 ppm | ~99% inhibition at all concentrations; Protective effect maintained for 20 days in vivo | [1] |
| Piper auritum (Mexican pepperleaf) ethanolic extract | Hemileia vastatrix (coffee rust) | 1000, 3000, 5000 ppm | ~99% inhibition at all concentrations; Comparable to synthetic fungicides in protective assays | [1] |
| Zingiber officinale (ginger) essential oil | Puccinia kuehnii (sugarcane orange rust) | 500, 1000, 2000 ppm | Dose-dependent inhibition; Most effective at 2000 ppm; Superior IC50 and IC90 values | [2] |
| Cymbopogon citratus (lemongrass) essential oil | Puccinia kuehnii (sugarcane orange rust) | 500, 1000, 2000 ppm | Strong inhibition at 2000 ppm; Favorable IC50 and IC90 values | [2] |
| Ocimum gratissimum L. essential oil | Puccinia kuehnii (sugarcane orange rust) | 500, 1000, 2000 ppm | Significant inhibition across all concentrations | [2] |
| Cinnamic acid derivatives | Hemileia vastatrix (coffee rust) | Various | Inhibition of spore germination; Structural similarity to natural self-inhibitors | [3] |
The relationship between different natural product classes and their efficacy against various rust pathogens can be visualized as follows:
Uredospore germination inhibition assays represent versatile and valuable tools for screening potential antifungal compounds against economically significant rust pathogens. The protocols outlined in this document provide comprehensive guidance for implementing both in vitro and in vivo approaches, with specific methodologies adapted from recent peer-reviewed research. The standardized procedures for spore handling, compound application, and germination assessment facilitate reproducible screening of novel fungicides and biopesticides.
The consistent efficacy demonstrated by various plant-derived extracts and essential oils across multiple studies highlights the rich potential of natural products as sustainable alternatives to conventional synthetic fungicides. These assays serve as critical foundational tools in the development of integrated management strategies for rust diseases, contributing to more sustainable agricultural systems and enhanced global food security.
Hep3B is an immortalized human hepatocellular carcinoma (HCC) cell line originally derived from an 8-year-old male patient with hepatocellular carcinoma [1]. This cell line possesses several distinct characteristics that make it particularly valuable for epigenetic research in liver cancer. Unlike other HCC cell lines, Hep3B cells contain integrated hepatitis B virus (HBV) genome in their chromosomes, representing a clinically relevant model for virus-associated hepatocarcinogenesis [1]. Additionally, Hep3B cells are characterized by their p53 null status and tumorigenic capability, allowing researchers to study epigenetic modifications in a context that mimics key aspects of human hepatocellular carcinoma [1].
In hepatocellular carcinoma, epigenetic alterations play a fundamental role in disease pathogenesis. DNA hypermethylation of promoter regions constitutes a key mechanism for silencing tumor suppressor genes in HCC, with DNA methyltransferases (DNMTs) frequently overexpressed in cancer cells [2]. The reversible nature of epigenetic modifications makes them attractive therapeutic targets, with DNA methylation inhibition representing a promising strategy for reactivating silenced tumor suppressor genes and restoring anti-tumor responses in hepatocellular carcinoma [2].
DNA methylation inhibitors comprise a diverse class of compounds that target different components of the DNA methylation machinery. These inhibitors can be broadly categorized based on their mechanisms of action and molecular targets:
The molecular mechanisms through which these inhibitors exert their effects vary significantly:
Table 1: DNA Methylation Inhibitors and Their Mechanisms in Hep3B Cells
| Inhibitor | Primary Target | Concentration Range | Treatment Duration | Key Molecular Effects |
|---|---|---|---|---|
| Decitabine (DAC) | DNMT1 | 1-10 μM | 24-72 hours | Promotes OATP1B3 expression via SLCO1B3 demethylation; enhances sorafenib uptake [3] |
| Panobinostat | HDACs (pan-inhibitor) | 0.1 μM | 6-72 hours | Rapid DNMT activity inhibition (6h); downregulates DNMT mRNA/protein; reduces RASSF1A/APC methylation [4] |
| Trichostatin A (TSA) | HDACs (Class I/II) | 500-800 nM | 24 hours | Reduces global DNA methylation; decreases DNMT1 protein levels; alters DNMT1-chromatin interactions [5] |
| OGT Inhibitors (OSMI-4) | O-GlcNAc transferase | Varies | 24-48 hours | Reduces O-GlcNAcylation of DNMT1; increases DNMT1 stability and activity [6] |
Quantitative assessment of DNA methylation inhibition provides critical information for experimental design and interpretation. The following data summarizes key efficacy metrics for various DNA methylation inhibitors in Hep3B cells:
Table 2: Quantitative Efficacy Metrics of DNA Methylation Inhibitors in Hep3B Cells
| Treatment | Global DNA Methylation Reduction | Gene-Specific Demethylation | Gene Reactivation Efficiency | Downstream Functional Effects |
|---|---|---|---|---|
| Decitabine (3μM, 72h) | Not quantified | SLCO1B3 promoter demethylation; OATP1B3 protein expression increased >2-fold | Significant enhancement of sorafenib cytotoxicity | Tumor volume reduction >50% in xenograft models [3] |
| Panobinostat (0.1μM) | Significant reduction at 72h | APC methylation reduced >40%; RASSF1A methylation reduced >35% | APC mRNA re-expression >3-fold | Inhibition of HCC growth in vitro and in vivo [4] |
| Trichostatin A (500nM, 24h) | 20-30% reduction by LUMA assay | p21 promoter demethylation | p21 mRNA induction >2-fold | Activation of apoptosis pathways [5] |
| High Glucose (25mM) | Increased loss in PMDs | Locus-specific hypomethylation | Altered expression of metabolic genes | Increased DNA damage and apoptosis [6] |
Diagram 1: Molecular mechanisms of DNA methylation inhibition in Hep3B cells. Three primary pathways include direct DNMT inhibition by decitabine, indirect DNMT downregulation via HDAC inhibitors, and metabolic regulation through O-GlcNAcylation.
Diagram 2: Comprehensive experimental workflow for DNA methylation inhibition studies in Hep3B cells, encompassing cell culture, molecular analysis, and functional assays.
Successful implementation of DNA methylation inhibition studies requires attention to several technical considerations and potential challenges:
Accurate interpretation of DNA methylation inhibition experiments requires understanding several key aspects:
DNA methylation inhibition in Hep3B hepatocellular carcinoma cells represents a powerful experimental approach for investigating epigenetic mechanisms in liver cancer and developing novel therapeutic strategies. The protocols and data presented herein provide researchers with comprehensive methodological guidance for implementing these techniques in their investigations.
Emerging areas in the field include the development of more specific DNMT inhibitors with reduced off-target effects, combination strategies with immunotherapy agents, and the exploration of metabolic-epigenetic connections through regulators like O-GlcNAcylation [6] [2]. Furthermore, the integration of DNA methylation inhibition with RNA methylation modifiers (such as METTL3 inhibitors) represents an exciting frontier in epigenetic cancer therapy [7].
As research advances, the refinement of these protocols and the development of increasingly sophisticated analytical approaches will continue to enhance our understanding of epigenetic regulation in hepatocellular carcinoma and accelerate the development of effective epigenetic therapies for this devastating malignancy.
This protocol describes methods for the acidic and acidic/oxidative dimerization of methyl dialkoxycinnamates to synthesize trisubstituted indanes and novel lignan structures [1] [2]. These reactions are valuable for generating molecular complexity and accessing natural product-like scaffolds.
The table below summarizes the core reaction conditions and expected outcomes based on the literature [1] [2].
| Parameter | Condition A (Acidic Dimerization) | Condition B (Acidic/Oxidative Dimerization) |
|---|---|---|
| Primary Product | Trisubstituted indanes | Variety of lignan types (two new classes) |
| Key Reagent(s) | Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O) | TFA or BF₃·Et₂O, plus 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Reaction Temperature | Information not explicitly stated in search results | 0 °C |
| Reaction Time | Information not explicitly stated in search results | 1.5 hours |
The table below lists the critical control and characterization points for the reaction.
| Aspect | Details & Rationale | | :--- | :--- | | Reaction Monitoring | Use TLC or LC-MS to track reaction progression and consumption of starting material. | | Key Characterization | • NMR Spectroscopy: Confirm indane or lignan skeleton and substitution patterns. • Mass Spectrometry: Determine molecular weight of products. • X-ray Crystallography: Unambiguously determine structure of novel lignans, as used in the original study [1]. | | Critical Controls | • Atmosphere: Ensure anhydrous conditions for acid-sensitive reagents. • Temperature: Strictly maintain 0°C for oxidative condition to control selectivity. |
This is the detailed method for generating novel lignans [1] [2].
This method yields trisubstituted indanes [1]. The procedure is similar but excludes DDQ. The reaction is typically stirred at room temperature or another specified temperature until completion, as monitored by TLC, before standard aqueous work-up and purification.
Successful execution of Condition A will yield trisubstituted indanes as the major products. Condition B will produce a variety of lignan types, including two new classes of lignans [1] [2]. The original research used X-ray crystallography to confirm the structures of these novel compounds [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Inefficient dimerization | Confirm reagent quality and anhydrous conditions; optimize catalyst loading. |
| Multiple/Unidentified Side Products | Over-oxidation or polymerization | Strictly control reaction time and temperature; consider slow reagent addition. |
| Novel Lignan Structures Not Formed | Incorrect oxidative conditions | Verify DDQ quality and stoichiometry; ensure precise 0°C temperature. |
The following diagrams illustrate the experimental workflow and the key chemical relationships in this dimerization process.
Diagram 1: Experimental workflow for the acidic and acidic/oxidative dimerization of methyl dialkoxycinnamates.
Diagram 2: Simplified reaction pathway showing the formation of different products based on reaction conditions.
This protocol provides a reliable method for synthesizing complex indane and lignan structures from simple cinnamate esters. The ability to switch between product classes by simply adding an oxidant makes this a highly versatile synthetic tool.
Cinnamon is one of the world's most important spices, valued not only for its culinary applications but also for its significant health benefits, including reducing heart disease risk factors, lowering blood sugar levels, and positively impacting neurological disorders. These beneficial properties are largely attributed to cinnamon's high antioxidant content and specific bioactive compounds, particularly cinnamaldehyde and various cinnamate derivatives. Cinnamon is obtained from the dried inner bark of several species of the genus Cinnamomum, primarily Cinnamomum verum (Ceylon cinnamon, considered "true" cinnamon) and C. burmannii (Indonesian cassia), C. cassia (Chinese cassia), and C. loureiroi (Saigon cassia), collectively known as cassia cinnamon. In recent years, cassia cinnamon has largely replaced Ceylon cinnamon in many markets due to lower cost, making it the most widely used species in the United States, Europe, and Canada. [1]
This species differentiation has significant health implications because cassia cinnamon contains high levels of coumarin, a naturally occurring compound that can be hepatotoxic to sensitive individuals. In contrast, Ceylon cinnamon has relatively lower levels of coumarin. The increased consumption of cassia cinnamon has prompted the European Food Safety Authority (EFSA) to establish a tolerable daily intake (TDI) of 0.1 mg coumarin/kg body weight. This regulatory concern, combined with the need for quality control in cinnamon-containing products and supplements, necessitates reliable analytical methods for identifying and quantifying key components in cinnamon products, particularly various cinnamate compounds. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for this application, enabling comprehensive metabolite profiling without the need for extensive purification or separation procedures. [1]
Proper sample preparation is critical in NMR spectroscopy, as sample quality directly determines spectrum quality. Unlike other spectroscopic techniques, NMR is particularly sensitive to sample composition, purity, and physical characteristics. Several fundamental principles must be followed to ensure that the resulting spectra provide accurate, reproducible, and interpretable data for cinnamate analysis. [2]
Deuterated Solvents: All samples must be prepared using solvents in which hydrogen atoms have been replaced with deuterium. The NMR signal from deuterium nuclei serves as the NMR lock signal, which the spectrometer uses for stabilization during data acquisition. Common deuterated solvents for cinnamate analysis include chloroform-D (CDCl₃), dimethyl sulfoxide-D₆ (DMSO-D₆), and acetone-D₆, with CDCl₃ being particularly suitable for extracting non-polar cinnamate compounds from cinnamon products. [2] [3]
Sample Concentration Optimization: For ¹H NMR analysis of organic compounds like cinnamates, the optimal quantity typically ranges from 5-25 mg of material. For ¹³C NMR, which is approximately 6,000 times less sensitive than ¹H NMR, significantly more material is required—typically 50-100 mg. At very low concentrations, peaks from common contaminants such as water and grease may dominate the spectrum, while overly concentrated samples can result in increased solution viscosity that broadens spectral lines. As a general guideline, if approximately 0.2-0.3 millimoles can be dissolved in 0.7 mL, the ¹³C spectrum will require no more than about half an hour to record. Halving the quantity of material quadruples the data accumulation time. [2] [3]
Particle Elimination: Solid particles must be completely removed from NMR samples as they distort magnetic field homogeneity because the magnetic susceptibility of particles differs from that of the solution. This distortion causes broad lines and indistinct spectra that cannot be adequately corrected through shimming. All samples should be filtered through a small plug of tightly packed glass wool in a Pasteur pipette. Cotton wool should be avoided as most NMR solvents can dissolve material from it, which appears in ¹H spectra. After filtration, the sample should be visually clear, though it may retain color. [2]
Optimal Sample Height: In the magnet, the main field direction is vertical along the sample's length. Each end of the sample causes significant field homogeneity distortion corrected using the spectrometer's shim controls. For Bruker spectrometers, the optimal solution height is 4 cm (approximately 0.55 mL), while for Varian spectrometers, it is 5 cm (approximately 0.7 mL). Samples that are too short are difficult to shim and delay spectrum recording, while excessively long samples waste costly deuterated solvent. The sample depth should be verified with a ruler, and the cap should be fully seated on the tube to minimize solvent evaporation. [2]
Tube Quality & Cleaning: High-quality NMR tubes appropriate for the spectrometer frequency should be used. After use, tubes should be rinsed with acetone or another suitable solvent and dried with a blast of dry air or nitrogen. Tubes should not be dried in a hot oven as this does not effectively remove solvent vapor, which can appear in spectra. Tubes with chipped or broken tops should be discarded as they are dangerous and likely to splinter lengthwise. Disposable or low-quality NMR tubes are inappropriate for high-field instruments as their low glass quality prevents adequate shimming. [2] [3]
Internal Referencing: For precise chemical shift determination, an internal reference should be used. Tetramethylsilane (TMS) is standard for organic solvents, while DSS or TSP is used for aqueous samples. For ¹H spectra, the reference signal should not exceed solvent peak height. A drop of TMS added directly to a sample is typically excessive; instead, add one drop of TMS to 5-10 mL of deuterated solvent, then use this prepared solvent for multiple samples. Alternatively, the residual proton signals in deuterated solvents can serve as secondary references, though these vary by solvent. [2] [3]
Sample Weighing: Precisely weigh approximately 200 mg of ground cinnamon powder or cinnamon supplement material into a clean vial. [1]
Solvent Addition & Extraction: Add 1.5 mL of CDCl₃ to the vial. Sonicate the mixture to facilitate extraction of cinnamate compounds from the cinnamon matrix into the deuterated solvent. [1]
Filtration: After sonication, filter approximately 600 μL of the CDCl₃ extract through a plug of tightly packed glass wool in a Pasteur pipette into a clean 5 mm NMR tube. This step removes suspended particles that could distort magnetic field homogeneity. [2] [1]
Reference Standard Preparation: For quantitative analysis, prepare reference standard samples by dissolving approximately 90-150 mg of each pure cinnamate compound (coumarin, cinnamaldehyde, cinnamic acid, cinnamyl alcohol, eugenol, cinnamyl acetate) in 2 mL of CDCl₃, then transfer 600 μL of each solution to separate 5 mm NMR tubes. Prepare a standard mixture containing all expected components by combining appropriate volumes of each standard solution. [1]
NMR Data Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence such as the 1D-NOESY (noesyigld1d) at 600 MHz. Typical acquisition parameters include: 64 scans, 10-second relaxation delay, 20 ppm spectral width, and 64K data points. Lock on the deuterated solvent signal for field stabilization. [1]
Automated Analysis Implementation: For high-throughput analysis, implement automated processing using specialized software (e.g., Bruker's AssureNMR version 2.0). The software should utilize the PULCON method and an external quantification standard for complete quantification results. Create an NMR spectral database (SBASE) of reference cinnamate compounds for automated component identification. [1]
Table 1: Optimal NMR Acquisition Parameters for Cinnamate Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Field Strength | 600 MHz | Optimal resolution for complex mixture analysis |
| Pulse Sequence | 1D-NOESY (noesyigld1d) | Effective for small organic molecules |
| Relaxation Delay | 10 seconds | Ensures complete T1 relaxation for quantification |
| Number of Scans | 64 | Balances signal-to-noise with acquisition time |
| Spectral Width | 20 ppm | Captures entire proton chemical shift range |
| Data Points | 64K | Provides high digital resolution |
For efficient analysis of multiple cinnamon samples, create a specialized NMR spectral database:
Reference Spectra Acquisition: Acquire ¹H NMR spectra of pure reference materials for all target cinnamate compounds: coumarin, cinnamyl alcohol, cinnamaldehyde, cinnamic acid, eugenol, and cinnamyl acetate. [1]
Spectral Processing: Process reference spectra to eliminate solvent peaks, noise, and impurity signals, as well as broad exchangeable signals. The resulting SBASE entry should contain peak shape, position, coupling, and intensity data for individual compounds to facilitate precise identification matching. [1]
Method Development: Using automated analysis software (e.g., AssureNMR), develop a dedicated analysis method by importing spectra from the NMR SBASE, selecting peaks for quantification, choosing lineshape fitting for resolved compound resonances, and establishing reporting criteria. If quantification is performed on more than one resonance of a compound, report the average along with the standard deviation. [1]
Application of the described NMR methodology to commercial cinnamon products reveals significant variation in cinnamate composition between different cinnamon species and product forms:
Table 2: Concentration of Cinnamate Components in Various Cinnamon Products (mg/g cinnamon)
| Sample | Source | Coumarin | Cinnamyl Alcohol | Cinnamaldehyde | Cinnamic Acid | Eugenol | Cinnamyl Acetate |
|---|---|---|---|---|---|---|---|
| S1 | C. verum | 0.009 | nd | 0.840 | nd | nd | nd |
| S2 | Cassia | 0.498 | nd | 2.071 | nd | nd | nd |
| S3 | Cassia | 0.972 | nd | 6.091 | nd | nd | nd |
| S4 | Cassia | 1.519 | 0.257 | 13.575 | nd | nd | nd |
| P1 | Cassia | 0.885 | 0.177 | 6.343 | nd | nd | nd |
| P2 | Cassia | 3.082 | 0.413 | 23.882 | nd | nd | nd |
| P3 | C. verum | nd | 0.265 | 3.041 | nd | 0.195 | nd |
nd = not detected
The data demonstrates that coumarin content varies significantly between Cassia and Ceylon cinnamon samples, with Cassia varieties containing substantially higher levels (0.498-3.082 mg/g) compared to Ceylon cinnamon (0.009 mg/g or not detected). This finding is particularly relevant given the hepatotoxicity concerns associated with coumarin. The primary flavor component, cinnamaldehyde, also shows considerable variation across samples (0.840-23.882 mg/g), reflecting differences in product quality, processing methods, and storage conditions. [1]
Based on the quantified coumarin levels and manufacturer-recommended serving sizes, the daily coumarin intake from cinnamon supplements can be calculated:
Table 3: Daily Coumarin Exposure from Cinnamon Supplement Consumption
| Sample | Source | Coumarin Content (mg/g) | Recommended Serving (g/day) | mg Coumarin per Day | % of TDI (60 kg person) |
|---|---|---|---|---|---|
| S1 | C. verum | 0.009 | 1 | 0.009 | 0.15% |
| S2 | Cassia | 0.498 | 1 | 0.498 | 8.3% |
| S3 | Cassia | 0.972 | 2 | 1.944 | 32.4% |
| S4 | Cassia | 1.519 | 4 | 6.076 | 101.3% |
| P1 | Cassia | 0.885 | 1 | 0.885 | 14.8% |
| P2 | Cassia | 3.082 | 1 | 3.082 | 51.4% |
| P3 | C. verum | nd | 1 | ~0.000 | 0.0% |
TDI = Tolerable Daily Intake (0.1 mg/kg body weight, equivalent to 6.0 mg/day for a 60 kg person); nd = not detected
Notably, supplement S4 exceeds the established TDI for coumarin, providing 101.3% of the acceptable daily intake for a 60 kg individual when consumed at the manufacturer's recommended dosage. This highlights the importance of analytical monitoring for cinnamon-based supplements, particularly those derived from Cassia species with high coumarin content. [1]
Cinnamate compounds exhibit distinctive chemical shifts in ¹H NMR spectroscopy based on their molecular structures and functional groups:
Cinnamaldehyde Protons: The aldehyde proton typically appears significantly downfield between 9.6-9.8 ppm, while the vinylic protons of the α,β-unsaturated system resonate as characteristic doublets in the 6.4-7.7 ppm range, with trans-coupling constants of approximately 16 Hz. [4]
Aromatic Ring Protons: The phenyl ring protons of cinnamate compounds generally produce multiplet signals in the 7.0-8.0 ppm region, characteristic of aromatic systems. The specific pattern depends on substitution, with ortho-protons typically appearing more downfield than meta- and para-protons. [4]
Alkenyl Protons: The vinyl protons in cinnamyl derivatives appear in the 4.6-6.8 ppm range, with coupling patterns revealing the substitution and stereochemistry of the double bond. The CH₂ group in cinnamyl alcohol and cinnamyl acetate typically resonates around 4.3-4.5 ppm. [4]
Methoxy & Methylenic Protons: Methoxy groups attached to aromatic rings, when present, produce singlets around 3.8-4.0 ppm, while methylene bridges in dimeric cinnamates appear in the 3.3-4.0 ppm region. [4]
When analyzing NMR spectra of cinnamon extracts:
Identify the Solvent Peak: CDCl₃ typically shows a residual CHCl₃ peak at 7.26 ppm, which serves as a useful internal reference point. [3]
Examine the Aldehyde Region: Look for the distinctive aldehyde proton signal between 9.6-9.8 ppm as an indicator of cinnamaldehyde presence. [4]
Analyze the Aromatic Region: The complex multiplet between 6.5-8.0 ppm typically contains signals from aromatic rings and vinylic protons common to cinnamate structures. [4]
Check for Methoxy Signals: Singlets in the 3.8-4.0 ppm range may indicate methoxy-substituted cinnamates. [4]
Quantification Considerations: For accurate quantification, ensure complete relaxation between scans (using 10-second relaxation delay) and select well-resolved peaks for integration. The PULCON method with external standardization provides superior quantification compared to internal integration methods. [1]
The following diagram illustrates the complete NMR analysis workflow for cinnamates in cinnamon products, from sample preparation to final quantification and reporting:
This workflow provides a systematic approach to cinnamate analysis, beginning with proper sample preparation—the most critical step for obtaining high-quality NMR data. The extraction process using CDCl₃ efficiently recovers non-polar cinnamate compounds from the cinnamon matrix, while filtration ensures the removal of particulate matter that would otherwise degrade spectral resolution. The acquisition parameters are optimized specifically for cinnamate detection and quantification, with the 600 MHz field strength providing sufficient resolution to distinguish between structurally similar compounds. The automated identification and quantification steps leverage specialized NMR software to ensure reproducibility and accuracy, particularly important for high-throughput analysis of multiple cinnamon samples. [2] [1] [3]
NMR spectroscopy represents a powerful analytical tool for the comprehensive analysis of cinnamate compounds in cinnamon products. The methodology outlined in these application notes provides researchers with a robust, reproducible protocol for sample preparation, data acquisition, and quantitative analysis of key cinnamon components. The approach offers significant advantages over traditional chromatographic methods, including minimal sample preparation, non-destructive analysis, and the ability to simultaneously identify and quantify multiple compounds without requiring extensive purification.
The findings demonstrate substantial variation in cinnamate composition between different cinnamon species, with Cassia varieties containing significantly higher levels of potentially hepatotoxic coumarin compared to Ceylon cinnamon. This variation underscores the importance of analytical monitoring for cinnamon-containing products, particularly dietary supplements where consumption may lead to coumarin intake exceeding established safety thresholds.
The high reproducibility of NMR spectroscopy enables complete automation of acquisition, analysis, and reporting processes. The NMR spectral database and analysis methodology can be transferred between instruments and laboratories without recreating reference spectra, facilitating standardized quality control across multiple facilities. Furthermore, the general principles outlined for cinnamate analysis can be adapted for other complex natural product mixtures where component authentication is essential for product evaluation and quality assurance. [1]
Wheat stem rust, caused by the fungal pathogen Puccinia graminis f. sp. tritici (Pgt), remains a significant threat to global wheat production, capable of causing yield losses exceeding 50% in susceptible cultivars [1]. The germination of Pgt uredospores represents the initial critical step in the disease cycle, and this process is regulated by endogenous self-inhibitors that prevent premature germination under unfavorable conditions [2] [3]. These natural compounds offer potential novel targets for developing sustainable disease management strategies. This protocol details the identification, isolation, and functional characterization of germination self-inhibitors from wheat stem rust uredospores, providing researchers with standardized methodologies for investigating this key aspect of rust biology.
The primary germination self-inhibitors in wheat stem rust uredospores were identified as early as 1971 through pioneering work that revealed these compounds to be the cis and trans isomers of methyl 4-hydroxy-3-methoxycinnamate, commonly known as methyl ferulate [2]. These compounds function as potent autoinhibitors that prevent spore germination when present at high concentrations, particularly when spore density on the leaf surface is high and free water is available [3] [2].
Table 1: Characteristics of Identified Germination Self-Inhibitors in Wheat Stem Rust
| Property | cis-methyl ferulate | trans-methyl ferulate |
|---|---|---|
| Chemical Name | Methyl (Z)-4-hydroxy-3-methoxycinnamate | Methyl (E)-4-hydroxy-3-methoxycinnamate |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Function | Germination self-inhibitor | Germination self-inhibitor |
| Source | Wheat stem rust uredospores | Wheat stem rust uredospores |
| Optimal Germination Inhibition | High spore density in aqueous film | High spore density in aqueous film |
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
The following diagram illustrates the complete experimental workflow for studying germination self-inhibitors, from spore collection to data analysis:
While the identification of methyl ferulate as a germination self-inhibitor dates to foundational work [2], contemporary research on wheat-rust interactions provides important context for understanding the broader biological significance of these compounds. Recent transcriptomic studies have revealed that spore germination involves activation of specific metabolic pathways and virulence factors, with over 60% of expressed genes involved in primary metabolism and protein synthesis [3]. Furthermore, modern surveillance systems like the Wheat Disease Early Warning and Advisory System (DEWAS) monitor rust pathogens on a global scale, highlighting the ongoing threat posed by emerging virulent races [4].
Table 2: Contemporary Research Methods for Studying Wheat-Rust Interactions
| Methodology | Application in Rust Research | Relevance to Germination Studies |
|---|---|---|
| Transcriptomics | Analysis of gene expression during infection [5] | Identification of genes expressed during spore germination |
| Dual RNA-Seq | Simultaneous profiling of host and pathogen transcriptomes [5] | Understanding dialogue during early infection stages |
| Field Pathogenomics | Real-time monitoring of pathogen populations [4] | Tracking variations in germination efficiency across isolates |
| Machine Learning | Automated disease severity assessment [6] | Potential for automated germination quantification |
| MutRenSeq | Cloning of resistance genes [7] | Indirect relevance through host resistance mechanisms |
The study of germination self-inhibitors has significant practical applications for wheat rust management:
Future research should focus on:
Table 3: Common Experimental Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low spore viability | Improper storage conditions | Ensure proper desiccation and storage at -80°C |
| Inconsistent germination | Variable temperature or light exposure | Use precise growth chambers with darkness maintenance |
| Poor inhibitor extraction | Suboptimal solvent system | Test multiple solvent polarities (hexane to methanol) |
| High background germination | Insufficient inhibitor concentration | Perform dose-response curve with wider concentration range |
| Compound degradation | Exposure to light or oxygen | Store isolates in amber vials under inert atmosphere |
The study of germination self-inhibitors in wheat stem rust provides valuable insights into the fundamental biology of this important pathogen while offering potential avenues for novel disease management strategies. The protocols outlined here for identifying, isolating, and characterizing these autoinhibitors establish standardized methodologies that can be integrated with contemporary genomic and transcriptomic approaches. As rust pathogens continue to evolve and spread, understanding these natural germination control mechanisms becomes increasingly important for developing sustainable wheat production systems resilient to disease threats.
Wheat stem rust, caused by the fungal pathogen Puccinia graminis f. sp. tritici (Pgt), represents one of the most devastating diseases affecting global wheat production. This pathogen is characterized by its obligate biotrophic nature, requiring a living host to complete its life cycle, and its remarkable genetic plasticity, which enables rapid evolution of new virulent races. The economic significance of Pgt stems from its potential to cause yield losses ranging from 10% to complete crop failure in susceptible varieties under favorable conditions [1] [2]. The emergence of race Ug99 (TTKSK) in Uganda in 1999, which overcame many commonly deployed resistance genes, highlighted the ongoing threat of this pathogen and triggered renewed global research efforts to develop effective management strategies [1].
The disease cycle of Pgt involves five distinct spore stages, though the urediniospore stage is primarily responsible for epidemic development in wheat crops. These reddish-orange urediniospores are wind-dispersed over considerable distances and can initiate multiple infection cycles throughout the growing season under favorable conditions. Optimal infection occurs at temperatures between 15-30°C with at least 6-8 hours of leaf wetness [2]. The characteristic symptoms and signs of stem rust include elongated, blister-like pustules (uredinia) that tear the epidermal tissue, giving affected stems and leaves a ragged appearance. As the disease progresses, the pustules darken due to the formation of black teliospores, giving rise to the common name "black rust" [1] [2].
Recent research has demonstrated the significant potential of various biological control agents as sustainable alternatives to conventional fungicides for managing wheat stem rust. Several Bacillus species have shown pronounced antifungal activity against Pgt through multiple mechanisms of action. In controlled studies, Bacillus subtilis achieved remarkable efficacy, inhibiting spore germination by 65.3% and significantly increasing the incubation period to 9.5 days compared to 7.3 days in untreated controls [3]. This extended incubation period effectively slows disease development in the field, reducing the number of infection cycles per season. The antifungal activity of B. subtilis is attributed to its production of multiple antibiotic compounds that cause structural abnormalities in urediniospores, including collapse, lysis, and shrinking of spore structures [3].
Other Bacillus species also demonstrate varying levels of efficacy against Pgt. Bacillus polymyxa and B. megaterium have shown moderate control of stem rust, though their effectiveness is generally lower than that of B. subtilis. The mechanistic basis for bacterial biocontrol involves both direct antagonism through antibiotic production and induction of systemic resistance in wheat plants. Treatment with B. subtilis significantly enhances the activity of key antioxidant defense enzymes in wheat, including catalase (CAT), peroxidase (POX), and polyphenoloxidase (PPO), which contribute to the plant's ability to counteract pathogen-induced oxidative stress [3]. Additionally, bacterial treatments reduce electrolyte leakage from infected tissues, indicating better membrane integrity and reduced cellular damage during pathogen attack.
Botanical extracts and plant-derived compounds represent another promising category of alternative treatments for stem rust management. Eugenol, a phenolic compound extracted from cloves, has demonstrated exceptional efficacy comparable to B. subtilis in controlling Pgt. Application of eugenol at a concentration of 0.5 g/L resulted in significant suppression of urediniospore germination and reduced infection efficiency [3]. Similar to bacterial treatments, eugenol application increased the incubation period to 9.3 days and latent period to 13.1 days, while substantially reducing pustule size and number.
Another botanical treatment with demonstrated efficacy is the leaf extract of *Artemisia cina* (2% concentration), which adversely affects urediniospore germination and development. The mechanism of action of plant-derived treatments involves both direct antifungal activity and induction of host defense responses. Eugenol treatment significantly potentiates defense-related enzymes in wheat plants, creating an unfavorable biochemical environment for pathogen establishment and development [3]. The compatibility of different treatment types varies, with research indicating that combining certain biological and botanical treatments may provide synergistic effects, though such interactions require further investigation.
Table 1: Efficacy of Biological and Botanical Treatments Against P. graminis f. sp. tritici
| Treatment | Concentration | Spore Germination Inhibition (%) | Incubation Period (days) | Latent Period (days) |
|---|---|---|---|---|
| Bacillus subtilis | 10⁶ CFU/mL | 65.3 | 9.5 | 13.4 |
| B. polymyxa | 10⁶ CFU/mL | 42.7 | 8.2 | 11.8 |
| B. megaterium | 10⁶ CFU/mL | 38.9 | 8.1 | 11.5 |
| Eugenol | 0.5 g/L | 63.8 | 9.3 | 13.1 |
| Artemisia cina extract | 2% | 45.2 | 8.4 | 12.2 |
| Control (untreated) | - | 0 | 7.3 | 10.5 |
Chemical control remains an important component of integrated stem rust management, particularly when resistant varieties are not fully effective or when disease pressure is severe. Several fungicide classes have demonstrated efficacy against Pgt, including triazoles, strobilurins, and benzimidazoles. Recent sensitivity studies conducted on Chinese Pgt isolates have established baseline sensitivity profiles to important fungicides. The mean EC₅₀ value (effective concentration that inhibits 50% of spore germination) for triadimefon was determined to be 16.14 mg·L⁻¹, with a resistance factor of 4.48 among the tested isolates [4]. This information provides crucial reference points for monitoring potential shifts in fungicide sensitivity over time.
The triazole fungicides, including triadimefon, belong to the Demethylation Inhibitor (DMI) class and act by interfering with ergosterol biosynthesis, a key component of fungal cell membranes. Strobilurin fungicides (QoIs), such as kresoxim-methyl, inhibit mitochondrial respiration by binding to the cytochrome bc₁ complex, while benzimidazoles like carbendazim and thiophanate-methyl disrupt fungal cell division by interfering with microtubule assembly [4]. Understanding these mode of action categories is essential for developing effective fungicide rotation schemes that minimize resistance selection pressure. Recent studies have identified positive cross-resistance patterns between triadimefon and carbendazim, indicating that resistance to one of these fungicides may confer reduced sensitivity to the other [4]. However, no significant cross-resistance has been observed between triadimefon and either thiophanate-methyl or kresoxim-methyl, suggesting these combinations are suitable for rotation programs.
The evolution of fungicide resistance in Pgt populations represents a significant threat to the long-term efficacy of chemical control strategies. Resistance management requires implementation of anti-resistance strategies that preserve the effectiveness of available fungicides. These include using fungicide mixtures with multiple modes of action, rotating different chemical classes, and limiting the number of applications per season. Recent monitoring efforts have identified that among 89 Chinese Pgt isolates, only 29 showed resistance to triadimefon, with 27 exhibiting low resistance levels and just 2 demonstrating moderate resistance [4]. This suggests that triadimefon remains largely effective against most Pgt populations, but continued vigilance through routine sensitivity monitoring is essential.
Application timing is critical for achieving effective chemical control of stem rust. Fungicides are most effective when applied preventively or during the early stages of disease development. Research indicates that the optimal application strategy involves foliar sprays applied 24 hours before and after inoculation with Pgt urediniospores [3]. Under field conditions, applications should be made when disease risk is high based on environmental conditions and early detection systems, but before significant disease development occurs. The persistence of fungicide activity varies among chemical classes, with protective fungicides requiring more precise timing to ensure adequate coverage before infection, while systemic fungicides offer some curative activity when applied shortly after infection.
Table 2: Sensitivity Profile of P. graminis f. sp. tritici to Various Fungicides
| Fungicide | Mode of Action | Mean EC₅₀ (mg·L⁻¹) | Resistance Factor | Cross-Resistance Patterns |
|---|---|---|---|---|
| Triadimefon | Demethylation Inhibitor (DMI) | 16.14 | 4.48 | Positive correlation with carbendazim |
| Carbendazim | β-tubulin Assembly Inhibitor | Data not specified | Data not specified | Positive correlation with triadimefon |
| Thiophanate-methyl | β-tubulin Assembly Inhibitor | Data not specified | Data not specified | No cross-resistance with triadimefon |
| Kresoxim-methyl | Quinone outside Inhibitor (QoI) | Data not specified | Data not specified | No cross-resistance with triadimefon |
| Mancozeb | Multi-site Contact Activity | Data not specified | Data not specified | Not specified |
The molecular dialogue between wheat and Pgt follows the gene-for-gene model, where specific resistance (R) genes in the host recognize corresponding avirulence (Avr) effectors secreted by the pathogen, triggering robust defense responses. Recent research has led to the cloning and characterization of several key Avr-R gene pairs, providing unprecedented insights into the molecular basis of stem rust resistance. The AvrSr35-Sr35 interaction represents one of the best-characterized systems, where the AvrSr35 effector protein is recognized by the Sr35 resistance protein in wheat, inducing a hypersensitive response that prevents successful colonization [5]. Functional studies have demonstrated that AvrSr35 expression occurs during early infection stages before haustoria formation, and the protein is secreted into the host apoplast [5].
The genetic basis of virulence in Pgt often involves mutations or insertions in Avr genes that prevent recognition by corresponding R genes. In the case of AvrSr35, comparative genomic analysis of virulent and avirulent isolates revealed that virulence acquisition frequently results from the insertion of mobile DNA elements into the coding sequence, creating premature termination codons that truncate the functional protein [5]. Similarly, chemical mutagenesis studies using ethyl methanesulphonate (EMS) have successfully generated gain-of-virulence mutants in Pgt, enabling systematic investigation of Avr gene function and identification of their cognate R genes [6]. These approaches have facilitated the development of mutant libraries containing thousands of independent Pgt isolates, representing valuable resources for functional genomics and effector discovery.
Genetic resistance remains the most sustainable and economically viable approach for managing wheat stem rust in the long term. Breeding programs have focused on identifying and incorporating diverse resistance genes with effective activity against prevalent Pgt races. To date, more than 50 stem rust resistance (Sr) genes have been cataloged, though their effectiveness varies significantly against different Pgt races [6]. The cloning of several Sr genes, including Sr13, Sr21, Sr22, Sr33, Sr35, Sr45, Sr46, Sr50, and Sr60, has provided powerful tools for marker-assisted selection and transgenic approaches to resistance breeding [6].
A major challenge in resistance breeding is the tendency for single-gene resistance to be rapidly overcome through selection for virulent pathogen genotypes. To enhance resistance durability, current strategies emphasize gene stacking—pyramiding multiple Sr genes into individual cultivars. This approach requires that each R gene in the stack recognizes a different Avr effector in the pathogen population, making it statistically improbable for a single pathogen genotype to overcome all resistance genes simultaneously [6]. However, functional validation of stacked genes is essential, as certain R genes can suppress each other or fail to function in specific genetic backgrounds. The development of effector-based diagnostics enables breeders to confirm the functionality of each Sr gene in a stack without conducting extensive disease assays with multiple pathogen races [6].
In vitro assessment of treatment efficacy against Pgt urediniospores provides valuable preliminary data for screening potential control agents. The standardized protocol for evaluating spore germination inhibition begins with preparing clean, sterilized glass slides coated with a thin layer of 2% water agar amended with the test treatment [3]. Fresh urediniospores are then evenly sprayed onto the prepared slides using a sterile spore applicator or settling tower to ensure uniform distribution. The experimental setup involves placing the inoculated slides on V-shaped glass rods in sterilized Petri dishes containing moistened filter paper to maintain high humidity, which is essential for spore germination [3].
The incubation conditions critical for consistent results include maintaining a temperature of 25°C under full light conditions for 12 hours. After incubation, spore germination percentages are determined by microscopic examination at 40× magnification, counting a minimum of 100 spores per slide with three replicate slides per treatment [3]. A spore is considered germinated when the germ tube length equals or exceeds the spore width. For treatments causing spore abnormalities, additional microscopic examinations using lactophenol mounting medium can reveal structural alterations such as lysis, collapse, or shrinking of urediniospores [3]. This protocol allows for rapid screening of multiple treatments and provides quantitative data on direct antifungal effects before progressing to more complex plant-based assays.
Greenhouse-based evaluations provide critical data on treatment efficacy under controlled conditions that more closely approximate field environments. The standard protocol begins with sowing seeds of a susceptible wheat cultivar (e.g., Gemmeiza-11) in plastic pots filled with pasteurized clay soil, with 5-7 seeds per pot [3]. After 7 days, when seedlings have emerged, plants are treated with the test compounds using a foliar spray application, ensuring complete coverage of all leaf surfaces. The treatment timing varies based on experimental objectives, with common approaches including application 24 hours before inoculation, 24 hours after inoculation, or both before and after inoculation [3].
Inoculation is performed using a standardized suspension of fresh Pgt urediniospores (e.g., TTSPQ race) applied as a fine mist until run-off, after which plants are maintained in a dew chamber at 100% relative humidity for 24 hours to promote infection, then transferred to greenhouse benches with appropriate temperature control [3]. Disease assessment begins with daily monitoring for symptom development, with key parameters including incubation period (days from inoculation to first pustule appearance), latent period (time until 50% of pustules have appeared), infection type (rated on a 0-4 scale where 0-2 indicates resistance and 3-4 indicates susceptibility), and pustule size and density (number of pustules per cm²) [3]. These comprehensive assessments provide data on both disease development and potential effects on pathogen reproductive capacity.
Understanding the mechanistic basis of treatment effects requires biochemical and molecular analyses that reveal alterations in host-pathogen interactions. For assessing plant defense responses, the activities of key antioxidant enzymes including catalase (CAT), peroxidase (POX), and polyphenol oxidase (PPO) can be quantified spectrophotometrically in treated and infected wheat leaves [3]. Tissue collection should occur at multiple time points after inoculation (e.g., 24, 72, and 168 hours) to capture dynamic changes in enzyme activities during disease development. The standard protocol involves homogenizing 0.5 g of fresh leaf tissue in appropriate extraction buffers at 4°C, followed by centrifugation at 12,000 rpm for 20 minutes, with enzyme activities measured in the resulting supernatant [3].
Electrolyte leakage measurements provide insights into membrane integrity under pathogen stress, with lower leakage indicating better preservation of membrane structure and function. This assay involves incubing leaf discs in deionized water and measuring conductivity initially and after autoclaving, with electrolyte leakage calculated as initial conductivity/final conductivity × 100 [3]. For molecular analyses, gene expression studies can examine transcript levels of defense-related genes using quantitative RT-PCR, while protein-level interactions can be investigated using techniques such as co-immunoprecipitation and bimolecular fluorescence complementation assays, as demonstrated in the characterization of AvrSr35-Sr35 interactions [5]. These molecular approaches provide insights into the fundamental mechanisms underlying treatment efficacy and host resistance.
The integrated management of wheat stem rust caused by Puccinia graminis f. sp. tritici requires a multifaceted approach that combines biological, chemical, and genetic strategies. The experimental protocols outlined in this document provide standardized methods for evaluating potential control agents, from initial in vitro screening to detailed mechanistic studies. The efficacy data presented for biological control agents such as Bacillus subtilis and eugenol highlight promising alternatives to conventional fungicides, particularly in the context of increasing fungicide resistance and environmental concerns [3]. Similarly, the sensitivity monitoring of Pgt populations to triazole fungicides provides crucial information for maintaining the effectiveness of chemical control options [4].
Looking forward, several emerging research areas hold particular promise for improving stem rust management. The cloning of Avr-R gene pairs, such as AvrSr35-Sr35, enables novel diagnostic approaches and facilitates the development of durable resistance through gene stacking [5]. The chemical mutagenesis approaches that generate comprehensive Pgt mutant libraries will accelerate the identification of additional Avr genes, providing more tools for resistance breeding and functional studies [6]. Furthermore, computational approaches including molecular docking simulations and molecular dynamics studies are increasingly being employed to design novel fungicides with specific molecular targets, such as the AvrSr35 effector protein [7]. These innovative strategies, combined with traditional integrated pest management principles, will enhance our ability to effectively manage this destructive wheat disease in the face of evolving pathogen populations and changing climatic conditions.
The table below summarizes the key chemical, physical, and early bioassay data for Methyl 3,4-dimethoxycinnamate.
| Property | Details |
|---|---|
| CAS Number | 5396-64-5 [1] |
| Molecular Formula | C12H14O4 [2] [1] |
| Molecular Weight | 222.24 g/mol [1] |
| Density | Not Available (N/A) |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
| Synonyms | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate; 3,4-O-Dimethylcaffeic acid methyl ester; ferulic methyl ester [1] |
| Recommended Storage | 2-8°C [1] |
| Solubility (for NMR) | 104 mg/mL [2] |
| Reported Bioactivities | • Inhibitor of uredospore germination. [1] • Inhibitor of global DNA methylation in Hep3B cells. [1] | | Typical Stock Solution | 10-100 mM in DMSO | | Working Concentration | To be determined empirically via dose-response curves. |
This protocol is used to evaluate the antifungal activity of this compound by assessing its effect on spore germination [1].
This protocol outlines the assessment of this compound's effect on global DNA methylation levels in human hepatoma Hep3B cells [1].
The following diagram illustrates the general workflow for preparing and using this compound in bioassays, incorporating best practices for handling this compound.
Based on its reported bioactivities, this compound is hypothesized to act through multiple pathways. The diagram below presents a proposed mechanism of action for future investigation.
While powerful, the use of UV light in therapeutic applications comes with significant constraints that must be considered during experimental design.
| Challenge | Description & Impact | Potential Mitigation Strategy |
|---|---|---|
| Phototoxicity | UVB/UVA causes DNA lesions (e.g., pyrimidine dimers), leading to mutations, immunosuppression, and acute damage like erythema [1]. | Use the lowest effective UV dose; explore Near-Infrared (NIR) light with upconversion nanoparticles [1]. |
| Poor Tissue Penetration | Short UV wavelengths have limited tissue penetration (< 10 mm), restricting use to surface tissues or those accessible via endoscopy [1]. | Employ NIR light (better penetration) coupled with upconversion materials that convert NIR to UV light in situ [1]. |
| Incomplete Isomerization | The photostationary state (equilibrium between isomers) may not favor the desired isomer, affecting release efficiency. | Optimize wavelength and light dose; e.g., one azobenzene derivative achieved 94% cis isomer content [2]. |
Here are solutions to frequently encountered problems when working with UV-induced isomerization.
Problem 1: Low Yield of Cis Isomer
Problem 2: Inconsistent Biological Response in Animal Models
Problem 3: Difficulty Distinguishing Cis/Trans Isomers Analytically
The following workflow provides a detailed methodology for studying a classic photoisomerization reaction, based on experimental data from the search results [2].
Materials and Equipment:
Procedure:
For more complex research scenarios, consider these advanced methodologies:
Distinguishing Geometrical Isomers via Mass Spectrometry
Overcoming Poor Tissue Penetration with Upconversion
When a specific chemical lacks established protocols, a systematic investigation is key. The following workflow outlines the core stages for developing your own experimental guidelines.
Since direct information on n-nonyl alcohol is unavailable, here are other well-documented chemicals used to overcome germination inhibition that you can research as analogs or alternatives.
| Chemical | Reported Mechanism of Action | Example Concentration | Key Considerations |
|---|---|---|---|
| Potassium Nitrate (KNO₃) | Antagonizes ABA signaling; interacts with NLP8-ABI3/ABI5 module [1] | 0.1-1.0% (w/v) | Often used as a priming agent; effectiveness can be species-specific [2]. |
| Hydrogen Peroxide (H₂O₂) | Acts as an oxidative signal; weakens seed coat to improve imbibition [2] | 1000 ppm (approx. 0.1%) | Concentration is critical; high levels can be damaging [2]. |
| Gibberellic Acid (GA₃) | Counteracts ABA and breaks physiological dormancy [2] | Varies widely (e.g., 10-500 ppm) | Hormonal balance with ABA is crucial; typically requires aqueous solution [3]. |
| Nitric Acid (HNO₃) | Chemical scarification of impermeable seed coats [2] | 1000 ppm (approx. 0.1%) | Treatment duration is critical to avoid embryo damage [2]. |
When developing new protocols with any chemical, safety is paramount. Here are key practices based on general laboratory safety standards [4].
Based on common challenges in seed germination experiments, here are potential FAQs you could populate once data on n-nonyl alcohol is collected.
Q: The alcohol does not dissolve properly in the aqueous medium. What should I do?
Q: The treatment is resulting in zero germination. What could be wrong?
Q: Germination is inconsistent across replicates. How can I improve uniformity?
To move forward, I suggest you:
Understanding the factors that cause seasonal variation is the first step in troubleshooting related experiments. The following table summarizes the key elements identified in the literature.
| Factor | Observed Impact on Spores | Relevant Study System |
|---|---|---|
| Ambient Temperature / Season | Higher spore density and root colonization observed in summer; lower in winter [1]. | Arbuscular mycorrhizal fungi (AMF) in sugarcane fields [1]. |
| Soil Edaphic Factors (pH, N, P) | Spore density and root colonization positively correlated with pH, negatively correlated with N and P [1]. | Arbuscular mycorrhizal fungi (AMF) in sugarcane fields [1]. |
| Diurnal Spore Release Timing | Spores released during the hottest part of the day have a higher probability of long-distance dispersal [2]. | Modeling of wind-assisted dispersal of fungal pathogens [2]. |
| Raw Material Contamination | Seasonal variation in the types and levels of spore-forming bacteria in raw materials (e.g., milk) [3]. | Bacillus spp. in pasteurized dairy products [3]. |
When your experiments involving spores yield inconsistent results across seasons, consider the following questions and recommendations.
| Question to Investigate | Potential Root Cause | Recommended Action |
|---|---|---|
| Have you controlled for seasonal source material? | Raw biological materials (e.g., soil, plant matter) used for spore isolation may have inherent seasonal contamination cycles [3]. | Action: Source and test raw materials from multiple seasons. Use a standardized pre-screening protocol for spore counts before experiment initiation. |
| Does your viability assay account for seasonal metabolic shifts? | Spore germination and metabolic activity can be influenced by seasonal adaptation, affecting standard viability stains [4]. | Action: Validate your viability assay (e.g., MTT) against the colony-forming unit (CFU) method for each season's samples. Use a quantitative colorimetric method instead of relying on microscopic observation alone [4]. |
| Is your inhibitor efficacy test sensitive enough? | Traditional plating methods for determining Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) are low-throughput and may miss hetero-tolerant subpopulations that vary seasonally [5]. | Action: Adopt a high-throughput viability assay like the Geometric Viability Assay (GVA), which can efficiently measure the bactericidal activity of inhibitors and quantify spore concentrations with high accuracy [5]. |
| Are your storage conditions optimal year-round? | Temperature fluctuations during storage can affect spore viability and sensitivity, confounding seasonal results. | Action: Implement strict, monitored cold-chain storage. For long-term stability, consider lyophilization (freeze-drying) of spore samples with stabilizing excipients like sucrose or trehalose [6]. |
Here are detailed methodologies for two key experiments cited in the guides above.
This method, adapted from a study on arbuscular mycorrhizal fungi, is crucial for foundational spore data [1].
This modern method is highly effective for rapid, accurate viability screening and inhibitor testing [5].
The workflow for this protocol can be visualized in the following diagram:
TFA can serve as a highly efficient promoter in palladium-catalyzed dimerization reactions, significantly boosting both activity and selectivity.
BF₃·Et₂O is a versatile Lewis acid catalyst that can mediate various annulation and isomerization reactions, leading to diverse dimeric and cyclic structures.
The table below summarizes different reaction types mediated by BF₃·Et₂O:
| Reaction Type | Starting Materials | Products Formed | Key Features |
|---|---|---|---|
| Annulation [2] | α-Keto acids + Aliphatic ketones | γ-Hydroxy-butenolides and γ-Alkylidene-butenolides | Product control is achievable by varying the amount of BF₃·Et₂O; features good functional group tolerance. |
| Isomerization [3] | 3,4-Dimethylphosphole sulfides | 4-Methylene-phospholenes | Simultaneously establishes a P-stereocenter during a skeletal rearrangement. |
| Allylboration [4] | Aldehydes + α-Me-allylboronates | γ-Methyl substituted homoallylic alcohols | High stereoselectivity: yields of 71-88%, E:Z ratio > 30:1, and 93% to >95% e.e. |
This protocol describes a method for achieving high (E)-selectivity in the synthesis of homoallylic alcohols.
Typical Procedure:
Key Insight: The high (E)-selectivity is proposed to result from a transition state that minimizes 1,3-syn-pentane interactions between a pseudo-axial methyl group on the reagent and the coordinated BF₃ ligand [4].
This protocol outlines a method for the head-to-tail dimerization of styrenes.
Since the search results lack direct troubleshooting data, the following guide is based on general principles of handling these reagents and the specific challenges mentioned in the literature.
Q1: Why is my dimerization yield low when using BF₃·Et₂O?
Q2: How can I control the selectivity in a BF₃·Et₂O-mediated reaction?
Q3: What are the primary safety and handling concerns with TFA and BF₃·Et₂O?
Q4: My reaction with TFA is corroding my reaction vessel. What should I do?
The following diagram maps out a logical workflow for troubleshooting and optimizing a dimerization reaction based on the information above.
Isomerization is a spontaneous chemical modification where the structure of a molecule rearranges without a change in its molecular weight. In the context of long-lived proteins and pharmaceutical formulations, this process is a key quality concern as it can directly impact a product's biological activity, potency, and stability [1] [2].
The primary mechanism involves amino acids like aspartic acid (Asp) and asparagine (Asn), which can form a succinimide ring intermediate. This ring can reopen to form different isomeric forms of the original amino acid, effectively creating a kink in the protein's backbone and altering its three-dimensional structure [1] [2]. This is particularly critical for monoclonal antibodies where isomerization in the Complementarity-Determining Regions (CDRs) can lead to a significant decrease in potency [1].
The rate at which isomerization occurs is not constant; it is heavily influenced by storage conditions. The following table summarizes the main factors you need to control.
| Factor | Impact on Isomerization | Technical Rationale & Evidence |
|---|---|---|
| pH | A critical, controllable factor. The reaction is often fastest in slightly acidic conditions (e.g., pH 4-6). | The formation of the succinimide intermediate is acid-base catalyzed. Studies show isomerization is favored at slightly acidic pH, while the rate is lower at physiological pH [1] [2]. |
| Temperature | Higher temperatures significantly accelerate the rate of isomerization. | Isomerization is a chemical reaction that follows the Arrhenius equation. A 2025 study on eye lens proteins identified isomerization as a key age-dependent modification in long-lived proteins [2]. |
| Protein/Product Formulation | The local amino acid sequence and higher-order structure affect susceptibility. | Residues followed by small, flexible amino acids like glycine (G) are more prone to isomerization. The protein's 3D structure can expose or shield susceptible sites [1] [2]. |
| Storage Time | Isomerization is a time-dependent degradation pathway. | The proportion of isomerized forms increases over time. The accumulation of isoAsp in a mAb's CDRs was measured at 0.0379% per week in circulation, highlighting its relevance over a product's shelf-life [1]. |
Prevention strategies focus on stabilizing the product's native state by controlling the environment to make the isomerization pathway less favorable.
This protocol outlines a method using Mass Spectrometry (MS) to detect and quantify isomerization, a critical part of stability studies.
Goal: To detect and quantify the level of isomerization at specific aspartic acid residues in a protein drug product over its shelf-life.
Principle: Isomerization (e.g., L-Asp to isoAsp) does not change the mass of a peptide but alters its physicochemical properties, causing the isoform to elute at a different time in Reversed-Phase Liquid Chromatography (RP-LC). This separation allows for quantification by integrating the peak areas [2].
Workflow:
Materials:
Procedure:
% Isomerization = (Area of Isomer Peak / Total Area of All Peaks) × 100 [2].Q1: Why is isomerization a major concern for biologic drugs but not always for small molecules? Isomerization is a critical quality attribute for biologics because a single change in one amino acid in the protein's structure (especially in the CDR of a monoclonal antibody) can be enough to disrupt its binding to the target, leading to a loss of efficacy. For small molecules, isomerization can also occur, but its impact depends entirely on whether the isomeric form is active, inactive, or toxic [1].
Q2: Our mAb is formulated at pH 5.0, and we've detected isomerization in a stability study. What are our options? You have several paths forward, which should be evaluated experimentally:
Q3: Are there any enzymatic methods to repair isomerization damage? Yes, in biological systems, the enzyme L-isoaspartyl methyltransferase (PIMT) can recognize and initiate the repair of isoAsp residues. However, this is a natural cellular repair mechanism and is not currently used as a standard process in pharmaceutical manufacturing or storage [2].
What is the core issue? Cinnamate derivatives, particularly in their trans form, are widely used but prone to photodegradation. The primary mechanism is photoisomerization, where the more thermodynamically stable and active trans-isomer converts to the cis-isomer upon UV light exposure, leading to a decrease in efficacy [1]. This is a significant concern in pharmaceuticals and sunscreens [2] [1].
What factors influence photostability? The sensitivity to light-induced transformation depends on the excitation wavelength and the nature and position of substituents on the cinnamate molecule [3]. This means that different cinnamate derivatives will have unique photostability profiles.
Based on the general strategies for photosensitive drugs and specific research on cinnamates, the following approaches are promising. A systematic review suggests that no single strategy is a universal solution; the best approach must be evaluated on a case-by-case basis [4].
The table below summarizes the main photostabilization strategies:
| Strategy | Description & Mechanism | Key Considerations |
|---|---|---|
| Encapsulation (e.g., Cyclodextrins) | Forms inclusion complexes, shielding cinnamate from light within a hydrophobic cavity [1]. | Most researched for cinnamates; e.g., complex with β-cyclodextrin improved OMC stability by 26.1% [1]. |
| Antioxidants | Scavenge free radicals generated by light exposure, preventing degradation chain reactions [4]. | Used in 10% of reviewed studies; effectiveness depends on specific degradation pathway [4]. |
| Sunscreens / UV Filters | Absorb harmful UV radiation before it reaches the photosensitive active compound [4]. | Used in 5% of reviewed studies; requires careful formulation to avoid filter-cinnamate interactions [4]. |
To systematically address photostability issues, you can guide users through the following troubleshooting and testing workflow:
What percentage of topical products require light-protective packaging? An analysis of 342 topical products found that 28% required storage in light-protective containers [2]. This highlights that light sensitivity is a common and critical issue in product development.
How can I test the photostability of my cinnamate formulation? While standard guidelines like ICH Q1B provide a baseline, they are often insufficient. For cinnamates, it is crucial to propose testing under "in-use" conditions that simulate realistic light exposure during administration, which may be more rigorous than standard storage condition tests [2].
Why is the labeling of light-sensitive products important? Label language for light-sensitive products is often inadequate. Inconsistent or unclear instructions can lead to product degradation after it has been dispensed to the patient, compromising safety and efficacy [2].
The photostability of cinnamate derivatives is a complex challenge that requires a systematic approach. I hope this information provides a solid foundation for your technical support center.
The purification of methyl cinnamate derivatives can be a concern in both their synthesis and subsequent analysis.
For researchers working with large libraries of compounds, including potential methyl cinnamate derivatives, high-throughput purification is essential. The table below summarizes the core techniques and their applications in a drug discovery context, which can be directly applied to purifying synthetic derivatives [3].
| Technique | Primary Role | Key Features & Benefits |
|---|---|---|
| Preparative HPLC-MS | Primary purification workhorse [3] | Gold standard; enables "one sample injected-one fraction collected" via mass-directed fraction collection [3]. |
| Charged Aerosol Detection (CAD) | Accurate quantification [3] | Superior to gravimetric measurement for sub-mg samples; less variability between different compounds [3]. |
| Solid Phase Extraction (SPE) | Sample clean-up [3] | Faster, cheaper alternative for certain applications; used in "trap and release" or "heart-cut" setups [3]. |
| Supercritical Fluid Chromatography (SFC)-MS | Complementary purification [3] | Comparable success rates to HPLC-MS; considered a greener technique [3]. |
Here are some frequently encountered issues and their solutions, framed in a Q&A format for your technical resource.
FAQ 1: How can I improve the accuracy of my compound quantification after purification?
FAQ 2: My purification process is too slow and cannot support high-throughput synthesis. What can I do?
FAQ 3: How can I remove stubborn, highly cytotoxic impurities from my final product?
For a holistic view, the following diagram maps the integrated workflow from synthesis to assay-ready compounds, incorporating the strategies discussed.
| Cinnamate Compound | Observed Activity | Tested Organisms / Systems | Key Findings & Potential Application |
|---|
| Methyl Cinnamate | Herbicidal / Phytotoxic [1] | Lettuce (Lactuca sativa), Rigid Ryegrass (Lolium rigidum), Wheat (Triticum aestivum) [1] | - Inhibited germination & early growth in small-seeded species [1]
This protocol is adapted from a study investigating the bioherbicidal properties of methyl cinnamate, providing a proven methodology you can follow [1].
The following diagram illustrates the core workflow of the phytotoxicity bioassay, helping to visualize the key steps from preparation to analysis.
Q1: Why use pure commercial cinnamates instead of plant extracts for bioassays?
Q2: What is a key factor influencing the selectivity of a cinnamate-based herbicide?
Q3: Besides herbicidal activity, what other biological activities have been reported for cinnamates?
The table below summarizes the core principles and their significance for professionals in drug development.
| Concept | Description | Relevance to Drug Development |
|---|---|---|
| Prochirality [1] | Property of a molecule that can be converted into a chiral center in a single step. A prochiral molecule has a plane of symmetry, and the reaction can occur on either side, producing different enantiomers. | Enables strategic introduction of chirality; foundational for asymmetric synthesis. |
| Stereoselectivity [1] | The ability of a reaction to preferentially produce one stereoisomer over another. | Critical for manufacturing a single, therapeutically active enantiomer, improving drug efficacy and reducing side effects. |
| Chiral Catalysts [1] [2] | Chiral substances that accelerate a reaction and bias the formation of one stereoisomer. They are not consumed in the process. | Allows for high-efficiency production of chiral molecules; a single catalyst molecule can create many product molecules. |
| Chiral Auxiliaries [1] | A chiral group temporarily attached to a substrate to control stereochemistry during a reaction. It is removed after serving its purpose. | Provides a reliable way to control stereochemistry in complex syntheses, especially when suitable chiral catalysts are not available. |
| Dynamic Stereochemistry [3] | The study of how spatial arrangements of atoms affect the reaction rates and mechanisms of molecules. | Understanding reaction pathways helps predict and avoid the formation of undesirable or toxic stereoisomers. |
Here are specific problems you might encounter and detailed protocols to address them.
The following diagram outlines a logical decision-making process for selecting the appropriate stereocontrol strategy.
Decision Workflow for Stereochemical Control
The following table summarizes key historical and pharmacological lessons that underscore the importance of this field.
| Case Study | Key Lesson | Application in R&D |
|---|---|---|
| Thalidomide [3] | Administering a single enantiomer is not always a solution, as in vivo racemization can occur. The "safe" enantiomer can convert into the teratogenic one inside the body. | Thorough in vivo metabolic studies of all stereoisomers are mandatory. The stability of the chiral center under physiological conditions must be verified. |
| Ibuprofen [3] | Only the (S)-enantiomer is active as an anti-inflammatory. The (R)-enantiomer is largely inactive, though it can undergo some conversion in vivo. | Develop a stereospecific synthesis for the active (S)-isomer to ensure higher potency and a cleaner pharmacological profile. |
| Poly(vinyl ethers) [2] | Controlling tacticity (from atactic to isotactic) transforms a material from a viscous liquid into a strong, solid plastic with superior adhesive properties. | Apply stereochemical control not just to small-molecule APIs, but also to polymers used in drug delivery systems and medical devices. |
The table below summarizes the key experimental findings for cis and trans isomers.
| Compound | Isomer | Biological Activity | Experimental Model | Key Quantitative Data | Citation |
|---|---|---|---|---|---|
| Methyl 3,4-dimethoxycinnamate | cis | Inhibits uredospore germination | Wheat-stem rust (Puccinia graminis) | IC50: ~140 nM (50% inhibition concentration) | [1] |
| trans | No inhibition of germination | Wheat-stem rust (Puccinia graminis) | Inactive at tested concentrations | [1] | |
| Methyl ferulate | cis | Inhibits uredospore germination | Wheat-stem rust (Puccinia graminis) | IC50: ~7 nM (50% inhibition concentration) | [1] |
| trans | No inhibition of germination | Wheat-stem rust (Puccinia graminis) | Inactive at tested concentrations | [1] | |
| 2-Ethylhexyl 4-Methoxycinnamate (EHMC) | cis | Induces DNA damage | Human lymphoblastoid (TK-6) cells | Significant genotoxicity at 1.56–25 µg/mL | [2] |
| trans | Induces DNA damage | Human lymphoblastoid (TK-6) cells | Significant genotoxicity only at 12.5–25 µg/mL | [2] |
For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies.
Spore Germination Inhibition Assay [1]:
In Vitro Genotoxicity Assay (Comet Assay) [2]:
The experimental data points to several critical mechanisms and broader implications for pharmaceutical development.
Mechanism of Action: The stark difference in activity between the cis and trans isomers is a classic example of structure-activity relationship (SAR), where the three-dimensional shape of a molecule dictates its ability to interact with a biological target. In the case of the rust fungus inhibitors, the cis configuration is likely essential for binding to a specific receptor on the spore surface [1]. Ultraviolet light can cause the trans isomer to partially convert to the active cis form, which explains how UV radiation can activate these compounds [1].
Relevance to Drug Development: These findings underscore the importance of stereochemistry in medicinal chemistry. A compound's geometric isomerism can be the difference between an inactive substance and a potent drug candidate. The heightened genotoxic response of the cis isomer of EHMC also highlights a critical safety consideration that must be evaluated during the development of topical products or pharmaceuticals containing cinnamate-based compounds [2].
Broader Context of Cinnamate Bioactivity: Cinnamic acid derivatives are privileged structures in drug discovery. The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold, for example, is found in compounds with a broad spectrum of reported activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects [3]. This reinforces the potential value of fully exploring the properties of this compound and its isomers.
To better visualize the relationship between UV light and the activity of these compounds, the following diagram summarizes the key concepts.
The table below summarizes the key experimental findings for each compound from the search results.
| Compound | Reported Biological Activities | Experimental Context/Organism | Key Quantitative Data (Potency) |
|---|---|---|---|
| Methyl 3,4-Dimethoxycinnamate | Inhibits uredospore germination [1] [2] | Wheat-stem rust (Puccinia graminis) [1] | EC₅₀: ~7 nM (for the cis-isomer) [1] |
| Methyl Ferulate | Inhibits spore germination and mycelial growth [3]; Antibacterial activity [4] [5]; Antioxidant activity [4] [5] | Oomycete (P. nicotianae) [3]; Bacteria (Bacillus subtilis, Staphylococcus aureus) [4] [5] | EC₅₀: 67.51 µg/mL (against P. nicotianae) [3] MIC: 0.31 mg/mL (against B. subtilis & S. aureus) [4] [5] IC₅₀: 73.213 µM (in DPPH antioxidant assay) [4] [5] |
> Important Note: The data above comes from studies conducted on different pathogens and using different measurement units. This makes a direct, quantitative comparison of their potency invalid. This compound's high potency is reported specifically for the cis-isomer in spore germination, while methyl ferulate shows a broader spectrum of activity.
To properly interpret the data in the table, it is crucial to understand the experimental details behind each finding.
To create a more definitive comparison guide, you would need to generate new, head-to-head experimental data. The following diagram outlines a proposed workflow for such a comparative study.
The table below compares the bioactivity of various cinnamic acid derivatives based on recent preclinical research.
| Therapeutic Area | Most Active Derivative(s) | Experimental Model | Key Results (IC50/EC50/Dosage) | Comparison to Standard Drug |
|---|---|---|---|---|
| Anti-leishmanial [1] | Diarctigenin (Compound 306), Isolappaol A (Compound 308) | In vitro vs. L. major DHFR-TS enzyme | IC~50~: ~6.1 to 10.1 µM [1] | Superior selectivity index vs. methotrexate [1] |
| Anti-leishmanial [2] | Compounds 245a, 246a, 245b | In vitro vs. L. braziliensis (amastigotes) | Active against amastigote forms [2] | Non-toxic to macrophages [2] |
| Anti-hyperuricemia [3] | Ferulic Acid, Caffeic Acid | Hyperuricemic mouse models & in vitro XOD inhibition | Effectively reduced serum uric acid [3] | Comparable efficacy with improved safety vs. allopurinol [3] |
| Anti-diabetic [4] | Ferulic Acid | In vitro (INS-1 pancreatic β-cells), Pancreatic rat perfusion | Stimulated insulin secretion [4] | N/A |
| Hepatoprotective [5] | LQM755 | In vivo (Wistar rats, CCl~4~-induced damage) | 20 mg/kg i.p.; prevented increases in liver enzymes and bilirubin [5] | N/A |
For researchers to replicate or evaluate these studies, here are the methodologies used in the key experiments cited above.
Virtual Screening for Anti-leishmanial Compounds [1] [6]:
In Vivo Hepatoprotective Activity [5]:
The bioactivity of cinnamic acid derivatives is driven by interactions with specific molecular targets. The following diagrams illustrate the primary mechanisms and experimental workflows.
DNA methylation is an epigenetic process that silences genes, including tumor suppressors, and is often dysregulated in cancer [1]. DNA Methyltransferase Inhibitors (DNMTis or HMAs) are designed to reverse this silencing.
They are broadly classified into two categories:
The table below summarizes the core features of established and emerging DNMT inhibitors.
| Inhibitor | Class | Key Mechanism of Action | Primary Clinical Applications & Status | Key Differentiating Factors |
|---|---|---|---|---|
| Azacitidine (AZA) | Nucleoside Analogue | Incorporated into DNA & RNA; forms covalent complex with DNMT1, leading to its degradation [3] [4]. | Approved for MDS, AML; investigated in solid tumors (e.g., MM) [2] [6] [3]. | Broader incorporation (DNA/RNA) may contribute to different toxicity profile vs. Decitabine [4]. |
| Decitabine (DAC) | Nucleoside Analogue | Incorporated into DNA only; depletes DNMT1 and DNMT3A [3] [4]. | Approved for MDS, AML; studied in solid tumor combinations [2] [3]. | More specific DNA targeting; can induce G2/M cell cycle arrest [6] [4]. |
| Guadecitabine | Nucleoside Analogue | Next-generation dinucleotide of Decitabine; designed for improved metabolic stability and prolonged exposure [7]. | Investigational; in clinical trials for solid tumors (e.g., pleural mesothelioma) and hematological malignancies [7]. | Resistant to degradation by cytidine deaminase, potentially offering a more favorable pharmacokinetic profile. |
| Zebularine | Nucleoside Analogue | Oral bioavailability and high stability; depletes DNMT1 and inhibits interaction with G9a histone methyltransferase [3]. | Preclinical research [3]. | Orally available and less toxic, but not yet advanced in clinical trials [3]. |
| GSK3685032 | Non-Nucleoside | Selective, non-covalent inhibitor that intercalates into hemi-methylated DNA, triggering DNMT1 degradation [4]. | Preclinical and early clinical investigation [4]. | High selectivity for DNMT1; does not get incorporated into DNA, potentially reducing off-target effects. |
| RG108 | Non-Nucleoside | Directly binds to the active site of DNMT1, blocking its catalytic activity [8] [1]. | Preclinical research and tool compound [8]. | Serves as a prototype for non-nucleoside, direct inhibition. |
| (-)-Epigallocatechin-3-gallate (EGCG) | Non-Nucleoside | Natural compound; direct inhibitor of DNMT1 [5]. | Preclinical and dietary supplement research [5]. | A naturally occurring inhibitor, though far less potent than nucleoside analogues [5]. |
Data from the European EudraVigilance database (2005-2024) and recent literature provide a comparative view of the real-world performance of the two major approved DNMTis.
Table 1: Clinical and Adverse Event Profile from Spontaneous Reporting (EudraVigilance) [2]
| Feature | Azacitidine | Decitabine |
|---|---|---|
| Reporting Trend | Increased from 2005, slight decline in 2024. | Consistently on the rise since 2007. |
| Most Affected Population | Majority males, aged 65-85 years. | Majority males, aged 65-85 years. |
| Common ADRs (High Reporting Odds) | Febrile neutropenia, Anemia. | Myelosuppression, Thrombocytopenia. |
| ADR Outcome | A significant portion of ICSRs were serious but completely resolved. | A significant portion of ICSRs were serious but completely resolved. |
Table 2: Biological and Cytotoxic Effects from Preclinical and Clinical Studies [6] [3] [4]
| Parameter | Nucleoside Analogues (Azacitidine, Decitabine) | Non-Nucleoside Analogues (e.g., EGCG, RG108) |
|---|---|---|
| Demethylation Potency | Highly potent; effective at low nanomolar concentrations for DNA demethylation [6] [4]. | Less potent; require much higher (micromolar) concentrations for a measurable effect [5]. |
| Cytotoxic Effects | High doses: Replication fork stalling, DNA damage, cell death [3]. Low doses: Demethylation & gene re-expression [6] [3]. | Generally lower cytotoxicity; primary effect is gene reactivation via direct enzyme inhibition [5]. |
| Cell Cycle Impact | Azacitidine: SubG1 accumulation. Decitabine: G2/M phase arrest [4]. | Not well characterized, but generally less disruptive. |
| Key Challenge | Myelosuppression, cytotoxicity at effective doses, chemical instability [2] [3]. | Low in vivo potency and efficacy have limited clinical translation [5]. |
The following methodology is commonly used to evaluate the effects of DNMTis in cancer cell lines, as demonstrated in recent studies on multiple myeloma (MM) and pleural mesothelioma (PM) [6] [7].
1. Cell Culture and Treatment
2. Endpoint Analysis
The following diagram illustrates the experimental workflow and the core mechanism of action for nucleoside analogue DNMT inhibitors.
For structural confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable due to its high mass accuracy and resolving power, which enable the determination of unique elemental compositions [1] [2]. The following table compares the common HRMS platforms relevant to this task.
| Platform | Key Strengths | Typical Resolving Power | Mass Accuracy (ppm) | Ideal Application in Structural Confirmation |
|---|---|---|---|---|
| Quadrupole-Time-of-Flight (Q-TOF) | High-speed full-scan acquisition; MS/MS capability for fragments [3] | ~20,000 - 60,000 [3] | <5 [3] | Suspect and non-target screening; confident formula/fragment evidence [3] |
| Orbitrap | Very high resolution; stable mass accuracy over time [3] | Up to 500,000 [3] [4] | <3 [3] | Untargeted metabolomics/proteomics; distinguishing complex isobaric ions [3] |
| FT-ICR | Ultra-high resolution and mass accuracy [5] | >1,000,000 [5] | <1 | Most complex mixture analysis; highest confidence elemental formula assignment |
Structural elucidation of unknowns is a multi-step process that moves from detection to confident identification. The typical workflow, integrating chromatography and HRMS, is outlined below.
Here are methodologies from recent studies that highlight different aspects of structural analysis.
This 2025 study developed a highly sensitive method for identifying and quantifying 20 amino metabolites in human cells and serum, which is crucial for biomarker discovery [4].
This 2025 study validated a method for detecting highly polar pesticides (e.g., glyphosate, glufosinate) in complex bee matrices, where traditional methods fail [8].
A 2025 pre-print presents a cutting-edge integrated approach for structural elucidation at the sub-µg scale [9].
The table below summarizes key methods applicable to the validation of organic molecules.
| Method / Resource Name | Type / Approach | Key Application / Measured Parameters | Experimental / Computational Protocol |
|---|
| Validated Organic Molecules Dataset [1] | Experimental benchmark dataset | Scalar couplings (nJCH, nJHH), 1H/13C chemical shifts; for benchmarking computational methods [1] | • Measurements: IPAP-HSQMBC for nJCH; 1H multiplet simulation/C4X Assigner for nJHH [1] • Validation: DFT calculations (e.g., mPW1PW91/6-311 g(dp)) to identify misassignments [1] | | NMRNet [2] | Deep Learning (SE(3) Transformer) | Prediction of chemical shifts (H, C, F) from 3D structure [2] | • Process: Pre-training on large unlabeled dataset, then fine-tuning for specific shift prediction tasks [2] • Input: Requires 3D structural information of the molecule [2] | | Relativistic DFT [3] | Quantum Mechanical Calculation | Calculation of NMR chemical shifts and shielding tensors, crucial for atoms near heavy elements [3] | • Software: ADF (e.g., in AMS package) [3] • Level of Theory: Hybrid functional (e.g., PBE0) with all-electron basis set (e.g., QZ4P); includes scalar relativistic and spin-orbit coupling options [3] | | ARECA [4] | Probabilistic Validation (Protein-focused) | Validates protein chemical shift assignments using NOESY data [4] | • Input: Chemical shift assignments + 13C/15N-edited NOESY peak lists [4] • Process: Compares expected vs. experimental NOESY contacts to calculate assignment probability [4] | | ANSURR [5] | Accuracy Measurement (Protein-focused) | Measures protein structure accuracy by comparing backbone rigidity from chemical shifts (RCI) vs. structure (FIRST) [5] | • Input: Backbone chemical shift assignments + 3D structure [5] • Process: Calculates RCI from shifts, runs rigidity analysis (FIRST) on structure, compares via correlation and RMSD scores [5] |
For a comprehensive validation, you can integrate these methods into a workflow that connects experimental data with computational analysis, as illustrated below.
The workflow shows that validation is an integrative process. Here are the detailed protocols for the key methods in the workflow:
Protocol for Measuring Scalar Couplings (nJCH): The benchmark dataset uses the IPAP-HSQMBC pulse sequence to measure long-range proton-carbon scalar couplings (nJCH). This method was selected as it provides an optimal balance of reliability and accuracy in nJCH measurement with efficiency of spectrometer time. The values extracted from these experiments are then validated against DFT-calculated values to identify any potential misassignments [1].
Protocol for DFT Calculation of Shifts: For calculating chemical shifts, a recommended protocol involves using a hybrid functional like PBE0 with a high-quality, all-electron basis set such as QZ4P. The calculation should account for relativistic effects, using at least a scalar relativistic Hamiltonian, and if heavy atoms are present, a spin-orbit coupling treatment is necessary for accurate results, especially for shielding tensors [3].
Protocol for Using NMRNet: To predict chemical shifts with this deep learning model, you need to provide the 3D structural information of your molecule. NMRNet uses a pre-training and fine-tuning paradigm. Once the model is fine-tuned for a specific task (e.g., shift prediction), it can be applied to new structures without retraining. The model considers the local chemical environment around each atom, which can be defined using a cutoff radius [2].
The following table summarizes experimental data on the efficacy of various plant essential oils in inhibiting the germination of Puccinia kuehnii uredospores, the fungus responsible for orange rust in sugarcane [1].
| Essential Oil | Concentration (ppm) | Inhibitory Effect on Germination | Notes on Efficacy |
|---|---|---|---|
| Zingiber officinale (Ginger) | 500 | Visible inhibition | Most effective essential oil at all tested concentrations. |
| 1000 | Strong inhibition | ||
| 2000 | Best inhibitory effect | ||
| Cymbopogon citratus (Lemongrass) | 500 | Visible inhibition | Recorded among the most effective IC50 and IC90 values. |
| 1000 | Strong inhibition | ||
| 2000 | Best inhibitory effect | ||
| Ocimum gratissimum L. | 500 | Visible inhibition | Effective, but less so than Z. officinale and C. citratus. |
| 1000 | Strong inhibition | ||
| 2000 | Best inhibitory effect |
Key Findings: The study concluded that all tested essential oils had a dose-dependent inhibitory effect on uredospore germination. A concentration of 2000 ppm was the most effective for all oils, with Zingiber officinale being the most potent [1].
The quantitative data in the table above was generated using the following standardized methodology [1]. You can adapt this protocol for evaluating other anti-fungal agents.
n is the number of germinated uredospores and N is the total number of observed uredospores (50).The diagram below outlines the key steps of the experimental protocol, providing a clear overview of the process from sample collection to data analysis.
The following tables consolidate quantitative data from a multidimensional evaluation study published in Chemical Science (2025), which assessed various docking methods across several critical benchmarks [1].
Table 1: Docking Accuracy and Physical Validity on Benchmark Datasets [1]
This table shows the percentage of successful docking cases across different datasets. "PB-valid" indicates poses that are physically plausible, and "Combined Success" is the fraction of predictions that are both accurate (RMSD ≤ 2 Å) and PB-valid.
| Method | Type | Astex Diverse Set (RMSD ≤ 2 Å / PB-valid / Combined) | PoseBusters Set (RMSD ≤ 2 Å / PB-valid / Combined) | DockGen Set (RMSD ≤ 2 Å / PB-valid / Combined) |
|---|---|---|---|---|
| Glide SP | Traditional | 85.88% / 97.65% / 84.71% | 74.77% / 97.20% / 73.83% | 68.14% / 94.69% / 65.04% |
| AutoDock Vina | Traditional | 72.94% / 96.47% / 71.76% | 58.41% / 95.79% / 57.48% | 51.95% / 93.81% / 49.61% |
| Interformer | Hybrid | 83.53% / 84.12% / 72.94% | 72.43% / 77.57% / 60.28% | 64.34% / 76.36% / 51.55% |
| SurfDock | Generative Diffusion | 91.76% / 63.53% / 61.18% | 77.34% / 45.79% / 39.25% | 75.66% / 40.21% / 33.33% |
| DiffBindFR (MDN) | Generative Diffusion | 75.29% / 58.24% / 47.06% | 50.93% / 47.20% / 33.88% | 30.69% / 47.09% / 18.52% |
| KarmaDock | Regression-based | 43.53% / 52.94% / 25.88% | 28.97% / 37.85% / 16.36% | 21.32% / 33.72% / 10.85% |
Table 2: Key Findings and Recommended Use Cases [1]
| Method Category | Key Strengths | Key Limitations | Ideal Application Context |
|---|---|---|---|
| Traditional Methods (Glide SP, AutoDock Vina) | High physical plausibility; Robust generalization; Proven reliability | Computationally intensive; Limited pose accuracy vs. best AI | Default choice for reliability, especially on novel targets |
| Generative Diffusion Models (SurfDock, DiffBindFR) | Superior pose prediction accuracy; High structural precision | Lower physical plausibility; Poor recovery of key interactions | Pose prediction on targets with high similarity to training data |
| Regression-based Models (KarmaDock, GAABind) | Fast prediction speed | Lowest physical validity; Often produces chemically invalid structures | Applications where speed is prioritized over structural detail |
| Hybrid Methods (Interformer) | Good balance between accuracy and physical validity | Search efficiency can be limited | Scenarios requiring a balance of AI power and physical constraints |
To ensure the reproducibility and credibility of the comparative data, here are the detailed methodologies from the key studies cited.
1. Multidimensional Docking Evaluation Protocol [1] This protocol was used to generate the data in Tables 1 and 2.
2. Virtual Screening Workflow for Hit Identification [2] This protocol is commonly used in drug discovery to identify potential inhibitors from large compound libraries. The workflow is visualized in the diagram below.
The specific steps involved are [2]:
The data reveals several critical trends that can guide method selection [1]:
To effectively leverage molecular docking in your research, consider the following strategies:
Isomers are molecules with the same molecular formula but different structural arrangements, which can lead to distinct biological activities. The table below summarizes the primary types of isomers relevant to biological activity validation [1].
| Isomer Type | Distinguishing Relationship | Impact on Biological Activity |
|---|---|---|
| Constitutional Isomers [1] | Same molecular formula, different atom connectivity. | Profoundly different physical properties and chemical reactivity; can function as entirely different molecules in biological systems [1]. |
| Stereoisomers [1] | Same atom connectivity, different spatial arrangement. | Dramatic differences in how they interact with biological targets like enzymes and receptors; one enantiomer may be therapeutic while another is inactive or harmful [1]. |
| Enantiomers [1] | Stereoisomers that are non-superimposable mirror images. | |
| Diastereomers [1] | Stereoisomers that are not mirror images. |
Cutting-edge research employs sophisticated chemical and physical techniques to differentiate isomers.
1. Chemical Proteomics for Constitutional Isomers A 2024 study developed a method to specifically profile protein lysine 5-hydroxylation (5-Hyl), a constitutional isomer of other hydroxylysines [2].
The following diagram illustrates this chemical proteomics workflow:
2. Physical Separation for Conformers (Stereoisomers) A 2022 study used electrostatic deflection to separate and study conformers of 3-aminophenol [3].
The following diagram illustrates this physical separation workflow:
To create clear and effective diagrams for your guides, here are some key Graphviz tips based on your requirements and official documentation:
label=< ...
>) with shape="plain" or shape="none" [4] [5]. This is more flexible than the older shape=record [5].fillcolor, always explicitly set its fontcolor to a high-contrast value from your palette (e.g., #202124 text on a #F1F3F4 background) [4].colorscheme attributes. You can define a custom, color-blind-friendly palette using the colorscheme attribute, though this requires careful mapping of your specified hex codes [6].labeldistance attribute (e.g., labeldistance=2.5) on edges to ensure a clear gap between the label text and the line [4].The field of isomer-specific analysis is advancing rapidly. You might find value in exploring these areas: